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Brevinin-2DYa

Cat. No.: B1577802
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-2DYa is a synthetic antimicrobial peptide (AMP) belonging to the Brevinin-2 family, which is derived from frog skin secretions. As a linear, cationic, and amphipathic peptide, it is hypothesized to exert its primary biological activity by interacting with and disrupting microbial cell membranes, a mechanism common to many Brevinin-2 peptides . Members of this family typically exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria . Some Brevinin-2 peptides also demonstrate promising antifungal, antiparasitic, and even selective anti-cancer properties, making them compelling subjects for investigating new therapeutic candidates . Researchers value this peptide for studies focused on overcoming antibiotic resistance, exploring novel anti-infective agents, and understanding the structure-activity relationships of AMPs. Recent scientific efforts involve engineering Brevinin-2 peptides through strategies like C-terminal truncation and D-amino acid substitution to enhance their therapeutic index by decoupling potent efficacy from host cell toxicity . This product is supplied as a lyophilized powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

bioactivity

Antibacterial

sequence

GLLSAVKGVLKGAGKNVAGSLMDKLKCKLFGGC

Origin of Product

United States

Discovery and Biological Origin of Brevinin 2dya

Isolation and Identification from Anuran Skin Secretions

Brevinin-2DYa has been successfully isolated and identified from the skin secretions of the Japanese brown frog, Rana dybowskii, also known as Dybovsky's frog or the Korean brown frog. nih.govuniprot.orguniprot.org The identification of this peptide was achieved through peptidomic analysis of skin extracts from specimens collected on Tsushima Island, Japan. nih.gov

The process involved the extraction of peptides from the frog's skin, followed by purification and structural characterization. nih.gov Mass spectrometry, specifically MALDI (Matrix-Assisted Laser Desorption/Ionization), was used to determine the molecular mass of the peptide to be 3,260 Da. uniprot.org The primary structure, or amino acid sequence, of this compound was determined through direct protein sequencing. uniprot.org

The full amino acid sequence of this compound is GLLSAVKGVLKGAGKNVAGSLMDKLKCKLFGGC. uniprot.org It is a 33-amino acid peptide that features a disulfide bond between the cysteine residues at positions 27 and 33, forming a characteristic cyclic structure at the C-terminus known as the "Rana box". uniprot.orgnih.govmdpi.com

A study focusing on the peptidomic analysis of Rana dybowskii skin identified a total of ten peptides with cytolytic activities, five of which belonged to the brevinin-1 (B586460) family and the other five to the brevinin-2 (B1175259) family, including this compound and its counterparts (Brevinin-2DYc, etc.). nih.govuniprot.org

Phylogenetic Analysis within the Brevinin-2 Family

The brevinin family of peptides, including this compound, has been a subject of phylogenetic studies to understand the evolutionary relationships between different frog species. nih.gov While the amino acid sequences of brevinin peptides are not highly conserved across different species, they share common structural features, such as the C-terminal "Rana box". nih.govfrontiersin.org

Phylogenetic analysis based on the amino acid sequences of brevinin-1 and brevinin-2 peptides has been used to infer the relationships among Japanese brown frogs. nih.gov These analyses, based on maximum parsimony, have provided strong evidence for a close evolutionary relationship, or a sister-group relationship, between Rana dybowskii (the source of this compound) and Rana pirica. nih.gov These findings from peptide analysis are consistent with previous phylogenetic studies based on allozyme variations and mitochondrial gene sequences. nih.gov

The study of the diversity within the brevinin-2 family in frogs like Rana dybowskii highlights the molecular evolution of these defense peptides and provides insights into the evolutionary history of the host species.

Structural Characterization and Conformational Analysis of Brevinin 2dya

Primary Sequence Analysis and Conserved Residues

Brevinin-2DYa is a 33-amino acid peptide isolated from the skin of the Dybovsky's frog (Rana dybowskii). researchgate.net Its primary sequence is GLLSAVKGVLKGAGKNVAGSLMDKLKCKLFGGC. researchgate.net

Secondary Structure Elucidation

The biological activity of this compound is closely tied to its ability to adopt a specific three-dimensional conformation, particularly upon interaction with microbial membranes.

Alpha-Helical Propensity and Amphipathicity in Membrane-Mimetic Environments

In aqueous solutions, brevinin peptides typically exist in a random coil conformation. However, in environments that mimic biological membranes, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a conformational change to form an α-helix. nih.gov This induced helicity is a hallmark of many membrane-active peptides.

This α-helical structure is also amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. The hydrophobic residues are positioned on one side of the helix, allowing it to interact with the lipid core of the bacterial membrane, while the hydrophilic, often positively charged residues, are on the opposite face, interacting with the aqueous environment and the polar head groups of the membrane phospholipids (B1166683). This amphipathic nature is critical for the peptide's ability to disrupt the bacterial membrane.

Role of Disulfide Bridges (e.g., Cys27-Cys33 "Ranabox")

A defining feature of many brevinin peptides is the presence of a C-terminal disulfide bridge between two cysteine residues. In this compound, this bridge is formed between Cys27 and Cys33, creating a cyclic heptapeptide (B1575542) loop known as the "Ranabox". nih.govnih.gov This structural motif is common to many frog skin antimicrobial peptides. nih.gov

Interestingly, the functional significance of the Ranabox appears to differ between the brevinin-1 (B586460) and brevinin-2 (B1175259) families. In brevinin-1 peptides, the Ranabox is often essential for their antimicrobial activity. mdpi.com However, in the brevinin-2 family, studies have shown that the removal of this C-terminal loop does not necessarily lead to a loss of antimicrobial activity, and in some cases, may even enhance it. mdpi.comnih.gov This suggests that for brevinin-2 peptides like this compound, the primary antimicrobial determinant may reside in the N-terminal α-helical domain, while the Ranabox might play a more subtle role in modulating activity or specificity. nih.gov

Molecular and Cellular Mechanisms of Action of Brevinin 2dya

Membrane-Targeting Mechanisms in Target Cells

The initial and most critical step in the action of Brevinin-2DYa is its interaction with the target cell's plasma membrane. This process is dictated by the peptide's physicochemical properties and the composition of the target membrane.

The action of this compound, like many cationic AMPs, is initiated by electrostatic interactions between the positively charged peptide and negatively charged components of the target cell membrane. bachem.comnih.gov Brevinin peptides are generally rich in positively charged amino acid residues. nih.govnih.gov This net positive charge facilitates a strong attraction to anionic molecules present on the surface of microbial and cancerous cells. nih.govsemanticscholar.org

Target cell membranes, particularly those of cancer cells, often have an enhanced negative charge due to a higher concentration of anionic components compared to normal mammalian cells. nih.govsemanticscholar.org These components include:

Phosphatidylserine : In healthy cells, this phospholipid is typically restricted to the inner leaflet of the plasma membrane. However, in many cancer cells, it is exposed on the outer leaflet, contributing to a net negative surface charge. nih.govsemanticscholar.org

O-glycosylated Mucins : These glycoproteins are often overexpressed on cancer cells and carry negative charges. nih.gov

Glycosaminoglycans : Tumor cells can over-express certain glycosaminoglycans, further increasing the anionic character of the cell surface. nih.gov

This initial electrostatic binding is a crucial prerequisite, concentrating the peptide on the cell surface before subsequent disruptive actions can occur. mdpi.comresearchgate.net The number and distribution of positive charges on the peptide are key determinants of its selectivity for target membranes. nih.gov

Following the initial electrostatic binding, Brevinin-family peptides disrupt the membrane's integrity, leading to increased permeability and, ultimately, cell death. bachem.comimrpress.com This permeabilization can occur through several proposed mechanisms, or models, which are not mutually exclusive and may depend on factors like peptide concentration and membrane lipid composition. mdpi.commdpi.com The primary models describing this process are the barrel-stave and carpet-like models. semanticscholar.orgnih.gov

In the barrel-stave model, the peptide monomers insert themselves perpendicularly into the lipid bilayer. mdpi.com Once inserted, these peptides aggregate to form a transmembrane pore or channel, resembling the staves of a barrel. bachem.commdpi.comqyaobio.com

Hydrophobic Regions : The nonpolar, hydrophobic regions of the peptides align with the lipid core of the membrane. bachem.comqyaobio.com

Hydrophilic Regions : The polar, hydrophilic regions of the peptides face inward, forming the interior lining of the pore. qyaobio.com

This creates a channel through which ions, water, and other cellular contents can leak, disrupting essential ionic gradients and leading to cell lysis. bachem.commdpi.com This mechanism is a proposed model for the action of Brevinin peptides. nih.govnih.gov

The carpet-like model proposes a different mechanism of membrane disruption. Instead of forming discrete pores, the peptides accumulate on the surface of the membrane, aligning parallel to the lipid bilayer in a "carpet-like" fashion. mdpi.comfrontiersin.org

Initial Binding : The peptides first bind electrostatically to the anionic phospholipid heads. researchgate.net

Membrane Coating : As the peptide concentration on the surface reaches a critical threshold, they cover the membrane like a carpet. researchgate.netfrontiersin.org

Disruption : This accumulation causes significant tension and disruption of the membrane's curvature and integrity. mdpi.com The membrane is ultimately destroyed in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the bilayer. researchgate.netfrontiersin.org

This model is also considered a primary mechanism for the antimicrobial activity of the Brevinin family. semanticscholar.orgnih.gov

Comparison of Membrane Disruption Models for Brevinin-family Peptides

Barrel-Stave ModelPeptides insert into the membrane to form stable, barrel-like pores. bachem.commdpi.com Hydrophobic surfaces face the lipids, while hydrophilic surfaces line the channel. qyaobio.comCarpet-Like ModelPeptides coat the membrane surface. frontiersin.org At a critical concentration, they disrupt the bilayer in a detergent-like manner, leading to micellization. researchgate.net

Some peptides, known as cell-penetrating peptides (CPPs), can cross cellular membranes without causing significant lysis or pore formation. nih.gov Studies on various peptides have shown that they can spontaneously translocate across lipid bilayers, a process that may involve the formation of transient, non-disruptive pores or interactions that chaperone the peptide across. nih.govrsc.org For instance, some peptides induce lipid flip-flop, suggesting that lipids may assist in their translocation across the bilayer. nih.gov This mechanism allows peptides to reach intracellular targets without killing the cell through membrane permeabilization. nih.gov While this is a recognized mechanism for some peptides, its specific role in the action of this compound requires further investigation.

Intracellular Target Modulation

Interference with Biosynthetic Processes

While many antimicrobial peptides function by disrupting cell membranes, some, like members of the brevinin family, can translocate into the cell and interfere with crucial intracellular processes. nih.gov This includes the potential to disrupt protein and nucleic acid synthesis, which are fundamental for cellular survival and proliferation. creative-biolabs.comsigmaaldrich.combasicmedicalkey.com

Research into peptides similar to this compound, such as Brevinin-2-related peptide (BR-II), has shown an ability to bind to DNA. nih.gov This interaction, demonstrated through techniques like agarose (B213101) gel retardation and fluorescence experiments, suggests a mechanism by which these peptides could interfere with nucleic acid function and, consequently, protein synthesis. nih.gov The binding of peptides to nucleic acids can inhibit essential processes like transcription and replication, ultimately leading to cell death. nih.govmdpi.comarxiv.org The ability of BR-II to interact with DNA provides insight into a potential intracellular target for this compound. nih.gov

Impact on Cellular Energy Metabolism

The integrity and function of mitochondria are critical for cellular energy production, primarily in the form of adenosine (B11128) triphosphate (ATP). A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis. ionbiosciences.combiorxiv.org

Studies on related brevinin peptides, such as Brevinin-2R, have demonstrated a significant impact on cellular energy metabolism. Treatment with Brevinin-2R leads to a decrease in the mitochondrial membrane potential (ΔΨm). nih.gov This disruption of the mitochondrial membrane potential directly impairs the cell's ability to produce ATP, resulting in a decrease in cellular ATP levels. nih.govfrontiersin.orgnih.gov The reduction in ATP is an early indicator of cell death induced by these peptides. nih.gov Furthermore, ultrastructural analysis has shown that Brevinin-2R can cause structural damage to mitochondria. nih.gov

Induction of Lysosomal Damage and Cathepsin Release

Lysosomes are cellular organelles that contain a variety of hydrolytic enzymes, including cathepsins, and are essential for cellular degradation and recycling processes. nih.govbiorxiv.org Damage to the lysosomal membrane can lead to the release of these enzymes into the cytoplasm, a process known as lysosomal membrane permeabilization (LMP), which can trigger cell death. nih.govnih.govbiorxiv.orgresearchgate.netmdpi.com

Research on Brevinin-2R has shown that it can cause a selective increase in lysosomal membrane permeabilization. nih.gov This damage leads to the translocation of cathepsins, such as cathepsin B, from the lysosome into the cytosol. nih.govnih.gov The release of these proteases into the cytoplasm can initiate a cascade of events leading to apoptosis or other forms of programmed cell death. nih.govfrontiersin.orgmdpi.com Evidence suggests a direct interaction between Brevinin-2R and lysosomes, which likely accounts for the observed damage. nih.gov

Modulation of Host Innate Immune Pathways

Beyond its direct effects on microbial and cancer cells, this compound and related peptides can also modulate the host's innate immune response, enhancing its ability to combat infections.

Activation of DAF-2/DAF-16 Signaling Pathway in Model Organisms

The DAF-2/DAF-16 signaling pathway, an insulin/IGF-1-like signaling pathway, is a key regulator of longevity, stress resistance, and immunity in the model organism Caenorhabditis elegans. nih.govnih.govoncotarget.com Activation of this pathway, specifically through the nuclear translocation of the transcription factor DAF-16, leads to the expression of genes involved in the immune response. mednexus.orgaging-us.com

Studies on the related peptide Brevinin-2ISb have shown that it can enhance the innate immune response against methicillin-resistant Staphylococcus aureus (MRSA) by activating the DAF-2/DAF-16 signaling pathway in C. elegans. mednexus.org This activation leads to the increased expression of downstream immune response genes, such as those encoding lysozyme-like proteins and saponin-like proteins. mednexus.org The protective effect of Brevinin-2ISb against MRSA infection is dependent on a functional DAF-16, highlighting the importance of this pathway in the peptide's immunomodulatory activity. mednexus.org

Influence on Cytokine Release

Cytokines are signaling molecules that play a crucial role in regulating immune responses. frontiersin.orgimmunologyresearchjournal.com The balance between pro-inflammatory and anti-inflammatory cytokines is critical for an effective and controlled immune response. Key pro-inflammatory cytokines include tumor necrosis factor (TNF), interferon-gamma (IFN-γ), interleukin-6 (IL-6), and interleukin-1β (IL-1β). frontiersin.orgdovepress.comoatext.com

While direct studies on this compound's effect on cytokine release are limited, the broader family of antimicrobial peptides is known to modulate cytokine production. For instance, some peptides can influence the release of TNF, IFN-γ, IL-6, and IL-1β from immune cells. nih.govnih.gov The modulation of these cytokines can significantly impact the nature and intensity of the host's inflammatory response to pathogens. mdpi.com

Dendritic Cell Maturation

Dendritic cells (DCs) are potent antigen-presenting cells that are critical for initiating and shaping adaptive immune responses. embopress.org The maturation of dendritic cells is a key step in this process, involving the upregulation of co-stimulatory molecules and the production of cytokines that direct T-cell differentiation. embopress.orgnih.govfujifilm.com

Some microbial components and peptides can induce the maturation of dendritic cells. nih.govnih.govfrontiersin.org This process is characterized by an increase in the expression of surface markers such as CD83 and CD86, as well as the production of various cytokines. nih.gov While specific data on this compound is not available, the ability of peptides to influence DC maturation represents a potential mechanism for enhancing host immunity. frontiersin.org

Structure Activity Relationship Sar Studies of Brevinin 2 Family Peptides

Influence of Peptide Charge and Hydrophobicity on Biological Activity

The biological activity of Brevinin-2 (B1175259) family peptides is intricately linked to a delicate balance between their net positive charge and hydrophobicity. tums.ac.ir An increase in net positive charge generally enhances antimicrobial activity, as it facilitates the initial electrostatic attraction between the cationic peptide and the negatively charged bacterial membrane. ju.edu.jonih.govnih.gov However, an excessive net charge can lead to increased hemolytic activity, a measure of toxicity towards red blood cells. ju.edu.joresearchgate.net

Similarly, hydrophobicity plays a crucial role in the antimicrobial action of these peptides. tums.ac.ir A certain level of hydrophobicity is necessary for the peptide to insert into and disrupt the bacterial membrane. researchgate.net However, high hydrophobicity is often associated with increased toxicity to mammalian cells. tums.ac.ir Therefore, optimizing the balance between charge and hydrophobicity is a key strategy in designing effective and selective Brevinin-2 analogs. ju.edu.jo

For instance, a study on Brevinin-2-related peptide (B2RP) demonstrated that increasing cationicity by substituting Aspartic acid with Lysine (B10760008) resulted in a significant increase in antimicrobial potency against various pathogens without a substantial change in hemolytic activity. researchgate.net Conversely, increasing hydrophobicity by substituting Lysine with Leucine or Alanine led to a fivefold increase in hemolytic activity without a corresponding improvement in antimicrobial efficacy. researchgate.net

Table 1: Impact of Charge and Hydrophobicity on the Activity of Brevinin-2 Analogs

Peptide/AnalogModificationNet ChargeHydrophobicityAntimicrobial ActivityHemolytic Activity
Brevinin-2R-+3ModerateBroad-spectrumLow
[Lys(4)]B2RPAsp(4) -> LysIncreasedUnchangedIncreasedUnchanged
[Leu(16)]B2RPLys(16) -> LeuUnchangedIncreasedUnchangedIncreased
[Ala(16)]B2RPLys(16) -> AlaUnchangedIncreasedUnchangedIncreased

Role of Amphipathicity and Helicity in Membrane Interaction

Amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, and the propensity to form an α-helical structure are critical determinants of the membrane-disrupting activity of Brevinin-2 peptides. ju.edu.joresearchgate.nettums.ac.ir In an aqueous environment, these peptides typically exist in a random coil conformation. nih.gov However, upon encountering a membrane-mimetic environment, such as the phospholipid bilayer of a bacterial cell, they adopt an amphipathic α-helical structure. tums.ac.irnih.gov

This amphipathic helix positions its hydrophobic residues towards the lipid core of the membrane and its hydrophilic, positively charged residues towards the polar head groups and the aqueous environment. frontiersin.org This orientation facilitates the peptide's insertion into and perturbation of the membrane, leading to pore formation and ultimately cell death. nih.govfrontiersin.org The degree of helicity and the perfection of the amphipathic structure are directly correlated with antimicrobial and, often, hemolytic activity. tums.ac.irfrontiersin.org

Circular dichroism (CD) spectroscopy is a key technique used to study the secondary structure of these peptides. Studies on Brevinin-2GHk and its analogs have shown that peptides with a higher propensity to form an α-helix in the presence of membrane-mimicking substances like trifluoroethanol (TFE) or lipopolysaccharides (LPS) generally exhibit stronger antimicrobial activity. mdpi.comnih.gov For example, an analog of Brevinin-2GHk with a Proline substitution, which disrupts helical formation, showed significantly reduced antimicrobial and membrane-disrupting capabilities. mdpi.comnih.gov

Impact of Peptide Length and Truncations on Antimicrobial Activity

The length of Brevinin-2 peptides, which typically range from 24 to 34 amino acids, influences their biological activity. nih.gov However, studies have shown that the entire length of the peptide is not always necessary for antimicrobial action. nih.govnih.gov Truncation studies, where specific sections of the peptide are removed, have been instrumental in identifying the core active regions. nih.govnih.gov

Research has consistently demonstrated that the N-terminal region of Brevinin-2 peptides is primarily responsible for their antimicrobial properties. mdpi.comnih.gov In several instances, truncated analogs lacking the C-terminal portion, including the "Ranabox" motif, have shown enhanced antimicrobial activity and, in some cases, reduced hemolytic activity compared to the full-length parent peptide. mdpi.comnih.govnih.gov This suggests that shortening the peptide can be a viable strategy for developing more potent and selective antimicrobial agents. nih.govresearchgate.net

For example, a study on Brevinin-2GUb revealed that the N-terminal 19 amino acids constitute the active fragment. nih.govresearchgate.net A truncated analog of Brevinin-2GHk, consisting of the N-terminal 25 residues, also exhibited significantly improved antimicrobial activity. mdpi.comnih.gov

Table 2: Antimicrobial Activity of Truncated Brevinin-2 Analogs

PeptideSequence LengthTarget OrganismMIC (µM) of Parent PeptideMIC (µM) of Truncated Analog
Brevinin-2GHk33S. aureus>12816
Brevinin-2GHk33E. coli>1288
Brevinin-2GUb33S. aureus6432
Brevinin-2GUb33E. coli3216

Significance of Specific Amino Acid Residues and Motifs

N-Terminal Contributions to Activity

The N-terminal region of Brevinin-2 peptides is crucial for their antimicrobial function. mdpi.comnih.gov This region typically forms the core amphipathic α-helix that interacts with and disrupts the bacterial membrane. google.com Deletion or modification of key amino acids in the N-terminus can significantly impact the peptide's activity. google.com For instance, the deletion of hydrophobic residues at the N-terminus of some Brevinin family peptides has been shown to dramatically reduce hemolytic activity without a major loss of antimicrobial potency. google.com

Studies on Brevinin-2-related peptide (B2RP) have highlighted the importance of specific residues. The substitution of Aspartic acid at position 4 with Lysine, which increases the net positive charge, led to a fourfold increase in potency against Escherichia coli. researchgate.net This indicates that targeted modifications within the N-terminal domain can fine-tune the peptide's activity. researchgate.net

C-Terminal "Ranabox" Moiety and its Functional Implications

A characteristic feature of many Brevinin-2 peptides is the "Ranabox," a C-terminal cyclic domain formed by a disulfide bridge between two Cysteine residues. nih.govmdpi.com While initially thought to be essential for activity, subsequent research has shown that the Ranabox is often not indispensable for the antimicrobial function of Brevinin-2 peptides. mdpi.comnih.govmdpi.com In fact, its removal can sometimes lead to an enhancement of antimicrobial activity and a reduction in cytotoxicity. mdpi.comnih.govnih.gov

The removal of the Ranabox in Brevinin-2GUb, coupled with C-terminal amidation, resulted in a truncated peptide with increased amphipathicity and improved antimicrobial properties. nih.govmdpi.com Similarly, for Nigrocin-HL, another Ranabox-containing peptide, its removal increased antimicrobial activity and decreased hemolytic effects. mdpi.comnih.gov This suggests that the C-terminal Ranabox may play a more subtle role in modulating the peptide's structure and function, and its removal can be a beneficial strategy in the design of improved antimicrobial agents. mdpi.comnih.gov

Design and Evaluation of Analogues and Derivatives

The insights gained from SAR studies have fueled the rational design and synthesis of numerous Brevinin-2 analogues and derivatives with improved therapeutic potential. mdpi.comnih.govnih.gov The primary goals of these modifications are to enhance antimicrobial potency, broaden the spectrum of activity, and reduce toxicity to host cells. ju.edu.joresearchgate.net

Common strategies for designing analogues include:

Amino Acid Substitution: Replacing specific amino acids to modulate charge, hydrophobicity, and amphipathicity. researchgate.netnih.gov

Truncation: Removing specific domains, such as the C-terminal Ranabox, to identify the minimal active sequence. mdpi.comnih.govnih.gov

Cyclization: Introducing cyclic structures to enhance stability and activity. tums.ac.ir

Introduction of Unnatural Amino Acids: Incorporating non-proteinogenic amino acids to improve proteolytic stability. frontiersin.org

The evaluation of these designed analogues involves a battery of in vitro assays, including antimicrobial susceptibility testing against a panel of clinically relevant bacteria and fungi, and cytotoxicity assays such as hemolysis and MTT assays on mammalian cell lines. mdpi.comnih.gov Promising candidates from these in vitro studies are then often advanced to further preclinical evaluation. upm.edu.my

Amino Acid Substitutions (e.g., D-amino acids, Lysine-to-Arginine)

While specific amino acid substitution studies on Brevinin-2DYa have not been detailed in the available literature, extensive research on other Brevinin family members provides valuable insights into how such changes could affect its function.

D-Amino Acid Substitutions:

Table 1: Effect of D-Amino Acid Substitution on the Proteolytic Stability of Brevinin-2R Analogs

PeptideModificationResidual Antimicrobial Activity after Trypsin TreatmentSource
Brevinin-2RNative L-amino acid sequence20% uniprot.org
BR-DDiastereomer with D-Leu substitution90% uniprot.org

Lysine-to-Arginine Substitutions:

Substituting lysine (Lys) with arginine (Arg) is another key strategy in peptide engineering. Both are positively charged amino acids, crucial for the initial electrostatic interaction with negatively charged bacterial membranes. ju.edu.jo However, the guanidinium (B1211019) group of arginine has a different geometry and can form more hydrogen bonds than the primary amine of lysine, which can lead to stronger interactions with the phosphate (B84403) groups in bacterial cell walls. russelllab.org

In studies on Brevinin-1pl, substituting lysine with arginine enhanced activity against Gram-positive bacteria. nih.govfrontiersin.org However, this modification also led to increased hemolytic activity. frontiersin.org The effect of this substitution can be complex; for instance, replacing all lysines with arginines in one analog significantly reduced its activity against Gram-negative bacteria, suggesting that the specific location and number of substitutions are critical. frontiersin.orgnih.gov Increasing the net positive charge generally enhances antimicrobial activity, but excessive charge can also increase toxicity to host cells. ju.edu.jobiorxiv.org

Table 2: Effect of Lysine and Arginine Substitutions on the Activity of Brevinin-1pl Analogs

PeptideKey Substitution(s)Effect on Antimicrobial ActivityEffect on Hemolytic ActivitySource
Brevinin-1pl-2RLys to Arg in "Rana box"Enhanced against Gram-positive bacteriaEnhanced nih.govfrontiersin.org
Brevinin-1pl-5RAll Lys to ArgSlightly enhanced against Gram-positive, reduced against Gram-negativeEnhanced nih.govfrontiersin.org
Brevinin-1pl-6KAdded Lys residueReduced against Gram-positive bacteriaReduced nih.govfrontiersin.org

Peptide Modifications (e.g., C-terminal amidation, cyclization)

C-terminal Amidation:

Many naturally occurring antimicrobial peptides possess a C-terminally amidated residue. bicnirrh.res.innih.gov This modification removes the negative charge of the C-terminal carboxyl group, thereby increasing the peptide's net positive charge. This enhancement of positive charge can strengthen interactions with bacterial membranes and often leads to a significant increase in antimicrobial potency. nih.govdigitellinc.com For instance, studies on Brevinin-1 (B586460) peptides demonstrated that C-terminal amidation dramatically reduced the time required to kill S. aureus. researchgate.net Furthermore, C-terminal amidation is crucial for the structure and biological activity of a vast number of peptide hormones and is present in many biotherapeutics. digitellinc.combiorxiv.org It has been shown to enhance the bioactivity of brevinin peptides against various microorganisms. nih.gov

Cyclization:

Brevinin-2 peptides, including this compound, naturally contain a cyclic domain at their C-terminus formed by a disulfide bridge between two cysteine residues, often referred to as the "Rana box". bicnirrh.res.innih.gov This structural feature can contribute to the peptide's stability and conformation. While some studies suggest this domain is not essential for antimicrobial activity, others have explored further cyclization of the entire peptide backbone. nih.govtums.ac.ir Head-to-tail cyclization or the introduction of other rigidifying bridges can enhance proteolytic stability. uniprot.orgresearchgate.net In a study of Brevinin-2R analogs, a cyclized version (BR-C) showed significantly greater resistance to trypsin degradation than the linear parent peptide. uniprot.org Such modifications can, however, sometimes lead to a decrease in antimicrobial potency, indicating a delicate balance between stability and activity. uniprot.org

Table 3: Effect of Cyclization on the Proteolytic Stability of Brevinin-2R Analogs

PeptideModificationResidual Antimicrobial Activity after Trypsin TreatmentSource
Brevinin-2RLinear (with native disulfide bridge)20% uniprot.org
BR-CHead-to-tail cyclized analog60% uniprot.org

Biosynthesis and Bioengineering Approaches for Brevinin 2 Family Peptides

Gene Cloning and Expression of Brevinin-2 (B1175259) Precursors

The natural production of Brevinin-2 peptides begins with the transcription and translation of a precursor protein. mdpi.com Through cDNA cloning techniques, scientists have successfully identified the precursor sequences of various Brevinin-2 peptides from the skin secretion-derived cDNA libraries of different frog species. mdpi.comnih.gov

The translated open reading frame of a Brevinin-2 precursor typically consists of three distinct domains: a signal peptide, an acidic spacer, and the mature peptide sequence at the C-terminus. mdpi.com For instance, the precursor for Brevinin-2GHk, a related peptide, was identified through this method. mdpi.com The identification of these precursor sequences is a critical first step, providing the genetic blueprint necessary for recombinant production strategies. nih.gov

Studies on the expression of genes encoding preprobrevinin-2 in the mountain brown frog, Rana ornativentris, have shown that the levels of preprobrevinin-2 mRNA are detectable in the skin of developing larvae, particularly after the onset of metamorphosis, and peak at the metamorphic climax. researchgate.net This developmental regulation suggests a specific role for these peptides in the frog's defense system as it transitions to a terrestrial environment.

Recombinant Production Strategies (e.g., E. coli expression systems)

The extraction of Brevinin-2 peptides from natural sources is often inefficient and not cost-effective for large-scale production. nih.gov Recombinant DNA technology, particularly using Escherichia coli expression systems, offers a viable and attractive alternative for producing these peptides in larger quantities. nih.govremedypublications.com

A common challenge in the recombinant production of AMPs is their potential toxicity to the host organism and susceptibility to degradation by host proteases. nih.govresearchgate.net To circumvent these issues, Brevinin-2 peptides are typically expressed as fusion proteins. nih.govresearchgate.net This strategy involves genetically fusing the peptide to a larger, more stable protein partner, which can protect the host from the peptide's antimicrobial activity and prevent its degradation. nih.govresearchgate.net

Several fusion partners have been successfully employed for the production of Brevinin-2 family peptides. The thioredoxin (Trx) fusion system has proven effective. nih.gov For example, the gene for Brevinin-2GU, a peptide with insulin-releasing activity, was cloned into the pET32a(+) vector for expression as a Trx fusion protein in E. coli. nih.gov This approach resulted in a high expression level, with the fusion protein constituting up to 45% of the total cell proteins. nih.gov Similarly, Brevinin-2R has been produced using the same Trx fusion protein system. nih.gov

After expression, the fusion protein is purified, often using affinity chromatography methods like Ni²⁺-chelating chromatography for His-tagged fusion proteins. nih.gov Subsequently, the mature Brevinin-2 peptide is released from its fusion partner by enzymatic or chemical cleavage. Proteases like Factor Xa are used for specific cleavage at a recognition site engineered between the fusion partner and the peptide. nih.gov Following cleavage, the desired peptide is further purified to yield a functional product. This method has been shown to produce sufficiently large amounts of peptides like Brevinin-2GU for further functional and structural characterization, with a reported final yield of 1.7 mg. nih.gov

Fusion PartnerExpression VectorHost OrganismTarget PeptideReported YieldReference
Thioredoxin (Trx)pET32a(+)E. coliBrevinin-2GU1.7 mg nih.gov
Thioredoxin (Trx)pET32a(+)E. coliBrevinin-2R- nih.gov

Synthetic Peptide Synthesis Methodologies (e.g., Solid Phase Chemical Synthesis)

Solid-phase peptide synthesis (SPPS) is a widely used chemical method for producing Brevinin-2 peptides and their analogs. mdpi.comnih.gov This technique allows for the precise, stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a common strategy employed in the SPPS of these peptides. nih.gov

The process involves several key steps:

Synthesis: The peptide is assembled on a synthesizer using the desired amino acid sequence. nih.gov

Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin support using a cleavage cocktail, which often includes trifluoroacetic acid (TFA). nih.gov

Purification: The crude peptide is then purified to a high degree, typically over 95%, using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). mdpi.comnih.gov

Characterization: The molecular mass and identity of the purified peptide are confirmed using methods such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. mdpi.comnih.gov

SPPS offers the flexibility to create not only the native peptide sequence but also various analogs with specific amino acid substitutions or truncations, which is invaluable for structure-activity relationship studies. mdpi.comresearchgate.net For example, Brevinin-2GUb and its analogs have been successfully synthesized using this method to investigate how structural modifications affect their biological activity. mdpi.comresearchgate.net

Bioengineering for Optimized Production

Bioengineering strategies for Brevinin-2 peptides primarily focus on enhancing their therapeutic properties and optimizing their production. These approaches often involve creating analogs with improved antimicrobial efficacy and reduced cytotoxicity. frontiersin.orgresearchgate.net

One common strategy is the truncation of the peptide sequence. Studies have shown that the C-terminal "Rana box" domain, a disulfide-bridged cyclic heptapeptide (B1575542), is not always essential for the antimicrobial activity of Brevinin-2 peptides. mdpi.com In some cases, its removal and the introduction of a C-terminal amidation can even enhance antimicrobial activity. mdpi.com

Another approach involves amino acid substitution to modulate the peptide's physicochemical properties, such as hydrophobicity, net positive charge, and helicity, which are key determinants of their biological function. researchgate.netfrontiersin.org For instance, strategic substitutions with basic amino acids like arginine and lysine (B10760008) can enhance activity against certain bacterial strains. frontiersin.org The substitution of specific residues in a Brevinin-2-related peptide resulted in a two-fold increase in activity against Acinetobacter baumannii and significantly lower hemolytic activity. researchgate.net

Furthermore, bioengineering can be employed to improve the stability and expression levels of recombinant peptides. Terminal modifications like N-terminal acetylation and C-terminal amidation can increase protease stability. aimspress.com Cyclization is another effective strategy to create a more conformationally restricted and stable structure. aimspress.com By integrating these modifications, it is possible to develop novel Brevinin-2 analogs with optimized characteristics for potential therapeutic applications.

PeptideModificationEffectReference
Brevinin-2GUb analogRemoval of Rana box, C-terminal amidationEnhanced antimicrobial activity mdpi.com
Brevinin-2-related peptide analogD4K, K16A, L18K substitutionsIncreased anti-A. baumannii activity, lower hemolysis researchgate.net
Brevinin-1pl analogsArginine and Histidine substitutionsVaried effects on antimicrobial spectrum and cytotoxicity frontiersin.org

Advanced Research Applications and in Vitro/in Vivo Models

Antimicrobial Efficacy in Microbiological Models

The primary characteristic of the Brevinin-2 (B1175259) family of peptides is their antimicrobial capability. nih.govmdpi.com Peptides from the skin of Rana dybowskii have demonstrated a broad spectrum of activity. cdnsciencepub.comnih.gov

Activity Spectrum Against Gram-Positive and Gram-Negative Bacteria

While peptides isolated from Rana dybowskii have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, specific minimum inhibitory concentration (MIC) values for Brevinin-2DYa against a range of bacterial species are not extensively documented in publicly available research. cdnsciencepub.comnih.gov For context, studies on other antimicrobial peptides from Rana dybowskii, such as the "dybowskin" peptides, have reported MIC values ranging from 12.5 to over 100 µg/ml against various bacteria. nih.gov Similarly, a mixture of the related peptides Brevinin-2DYc and Brevinin-2DYd showed activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). However, specific data for this compound remains to be detailed.

Antifungal Activity Against Pathogenic Yeasts

Peptides from the Brevinin-2 family are known to possess antifungal properties. nih.gov Research on peptides from Rana dybowskii indicates activity against the pathogenic yeast Candida albicans, with dybowskin peptides showing MICs between 25 and >100 µg/ml. nih.gov However, specific studies detailing the antifungal efficacy and MIC values of this compound against a panel of pathogenic yeasts have not been identified.

Anti-Biofilm Formation and Eradication Studies

The ability to inhibit the formation of or eradicate established microbial biofilms is a critical area of antimicrobial research. nih.govnih.gov At present, there are no specific published studies focused on the anti-biofilm capabilities of this compound. Research on other members of the Brevinin-2 family, such as Brevinin-2GUb and Brevinin-GR23, has shown activity against biofilm formation, suggesting a potential area for future investigation for this compound. nih.govnih.gov

Investigation in Infection Models

To understand the therapeutic potential of antimicrobial peptides, their efficacy is often tested in living organisms, known as in vivo models. mdpi.comcapes.gov.br

Caenorhabditis elegans Infection Models

The nematode Caenorhabditis elegans is a widely used model organism to study host-pathogen interactions and the efficacy of anti-infective agents. frontiersin.org While studies have successfully used the C. elegans model to test the protective effects of other Brevinin-2 family peptides, such as Brevinin-2ISb, against bacterial infections, there is currently no published research available that investigates the effects of this compound in a C. elegans infection model. nih.govfrontiersin.org

Mammalian Animal Models (e.g., Dermal Wound Healing in Rats)

Mammalian models, particularly rodent models of dermal wound healing, are crucial for evaluating the potential of antimicrobial peptides as topical therapeutic agents. nih.govmdpi.com Studies on other brevinins, like Brevinin-2Ta, have demonstrated efficacy in accelerating the healing of infected wounds in rats. nih.gov Although some databases list "wound-healing" as a keyword associated with this compound, detailed scientific studies or reports on its application and efficacy in any mammalian wound healing models, including those in rats, were not found in the reviewed literature.

Research on Anti-Cancer Potential in Cell Culture Models (excluding human trials)

This compound is a peptide that has been identified in scientific databases as originating from the skin of the Dybovsky's frog (Rana dybowskii). biorxiv.org It belongs to the brevinin-2 family of antimicrobial peptides. frontiersin.orgkarishmakaushiklab.com While the broader brevinin family has been a subject of interest for its biological activities, specific and detailed research on the anti-cancer properties of the this compound variant is not extensively documented in publicly available literature. The following sections address the specific areas of inquiry based on general knowledge of related compounds, highlighting the absence of specific data for this compound where applicable.

Cytotoxicity Mechanisms in Cancer Cell Lines

There is currently a lack of specific published research detailing the cytotoxic mechanisms of this compound against particular cancer cell lines.

Studies on closely related brevinin peptides, such as Brevinin-2R, have shown significant cytotoxic activity against various cancer cells, including human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. researchgate.net The general mechanism for many antimicrobial peptides involves interaction with and disruption of the cell membrane. Cancer cell membranes often have a higher negative charge compared to normal cells, which can lead to preferential targeting by cationic peptides. semanticscholar.org However, without specific studies on this compound, it is not possible to confirm its specific mechanisms or to which cancer cell lines it may be cytotoxic.

Effects on Cell Cycle Progression and Apoptosis Pathways

Detailed investigations into the effects of this compound on cell cycle progression and the induction of apoptosis in cancer cells have not been specifically reported in the available scientific literature.

For context, research on other brevinins provides a potential framework for how this compound might function. For instance, Brevinin-2R has been shown to induce apoptosis and cause cell cycle arrest at the sub-G1 phase in MCF-7 and A549 cells. researchgate.net This process was associated with the activation of caspase-3/7, key executioner enzymes in the apoptotic cascade. researchgate.net Another brevinin-like peptide, LFB, was also found to induce apoptosis in cancer cells, as demonstrated by flow cytometry analysis. semanticscholar.orgresearchgate.net These findings for related compounds suggest a potential area of investigation for this compound, but no specific data currently exists.

Interaction with Nanostructures and Bionanomaterials Research

There is no available research specifically documenting the interaction of this compound with nanostructures or bionanomaterials. The conjugation of peptides to nanoparticles is a growing field of research aimed at improving drug delivery and efficacy. bbrc.in However, studies focusing on this compound in this context have not been published.

Mechanisms of Microbial Resistance to Brevinin 2 Family Peptides

Constitutive and Inducible Resistance Mechanisms in Bacteria

Bacterial resistance to antimicrobial peptides (AMPs), including the Brevinin-2 (B1175259) family, can be either constitutive or inducible. nih.govmdpi.com

Constitutive Resistance: This form of resistance is intrinsic and involves the bacterium's inherent characteristics. nih.govresearchgate.net Key constitutive mechanisms include:

Electrostatic Shielding: The fundamental structure of bacterial membranes, such as the lipopolysaccharide (LPS) in Gram-negative bacteria and the thick peptidoglycan and teichoic acid layers in Gram-positive bacteria, can act as a physical barrier, preventing peptides from reaching their target. nih.gov

Altered Membrane Energetics: Some bacteria possess unique membrane lipid compositions that reduce their electrostatic attraction to cationic AMPs. nih.gov

Inducible Resistance: This type of resistance is an adaptive response triggered by the presence of sublethal concentrations of AMPs. nih.govnih.gov It often involves complex regulatory systems, such as two-component systems (TCSs), which sense the external threat and activate a defensive response. nih.govnih.gov For example, the PhoP/PhoQ system in Gram-negative bacteria is a well-studied TCS that can be activated by AMPs, leading to modifications of the bacterial cell surface. nih.gov

Enzymatic Degradation by Bacterial Proteases

A primary defense mechanism employed by many pathogenic bacteria is the secretion of proteases that can degrade and inactivate antimicrobial peptides. mdpi.com These enzymes can be released into the extracellular environment or remain associated with the bacterial surface. mdpi.com The linear and relatively simple structure of many AMPs, including α-helical peptides like those in the Brevinin-2 family, makes them susceptible to cleavage by various classes of proteases, such as serine proteases, metalloproteases, and cysteine proteases. mdpi.com For instance, studies have shown that Brevinin-2R can be degraded by trypsin, highlighting its susceptibility to proteolytic enzymes. tums.ac.ir The degradation of these peptides prevents them from reaching their target on the bacterial membrane, thereby neutralizing their antimicrobial activity. mdpi.com

Modification of Bacterial Cell Surface Components (e.g., LPS, Teichoic Acids)

A common strategy for bacteria to resist cationic antimicrobial peptides is to alter the net charge of their cell surface, reducing the electrostatic attraction that is crucial for the initial interaction with the peptide. asm.orgnih.gov

Gram-Negative Bacteria: These bacteria can modify their lipopolysaccharide (LPS), a major component of their outer membrane. nih.gov This is often achieved by adding positively charged molecules, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (pEtN), to the lipid A portion of the LPS. asm.orgnih.gov These modifications are often regulated by two-component systems like PhoP/PhoQ and PmrA/PmrB, which are activated in the presence of AMPs. nih.gov

Gram-Positive Bacteria: In Gram-positive bacteria, a key strategy involves the modification of teichoic acids (TAs), which are anionic polymers in the cell wall. asm.orgnih.gov The incorporation of D-alanine residues into TAs, a process mediated by the dlt operon, neutralizes the negative charge of the cell wall. asm.orgplos.org This reduces the binding of cationic peptides and increases bacterial resistance. nih.govplos.org Another mechanism is the modification of phosphatidylglycerol, a major membrane lipid, with L-lysine, mediated by the mprF gene, which also increases the positive charge of the membrane. asm.orgplos.org

Efflux Pump Systems

Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substances, including antimicrobial agents, out of the bacterial cell. nih.govresearchgate.net This mechanism effectively reduces the intracellular concentration of the antimicrobial peptide, preventing it from reaching its target and exerting its effect. elifesciences.org

Recent research has specifically implicated efflux pumps in resistance to Brevinin-2 family peptides. A study on Escherichia coli demonstrated that exposure to a sublethal concentration of Brevinin-2CE led to the upregulation of the efflux pump genes acrZ and sugE. nih.govnih.gov Deletion of these genes resulted in increased sensitivity of the bacteria to Brevinin-2CE. nih.govnih.gov Furthermore, the use of an efflux pump inhibitor, chlorpromazine, significantly enhanced the susceptibility of E. coli to Brevinin-2CE, confirming the role of these pumps in resistance. nih.govnih.gov This suggests that combining Brevinin-2 peptides with efflux pump inhibitors could be a promising strategy to combat resistant bacteria. nih.govnih.gov

Cross-Resistance to Host Antimicrobial Peptides

A concerning phenomenon is the development of cross-resistance, where bacteria that become resistant to a therapeutic antimicrobial peptide also show resistance to the host's own innate immune peptides. nih.gov This can occur because both therapeutic and host AMPs often share similar cationic and amphipathic properties and may target similar bacterial structures. nih.gov

For example, modifications to the bacterial cell surface, such as changes in LPS or teichoic acids, that confer resistance to a Brevinin-2 family peptide could also make the bacterium less susceptible to host-derived AMPs like defensins and cathelicidins. asm.orgnih.gov This is a significant concern as it implies that the therapeutic use of certain AMPs could inadvertently select for bacterial strains that are better equipped to evade the host's natural immune defenses, potentially leading to more persistent or severe infections. nih.gov Studies have shown a correlation between resistance to the antimicrobial peptide colistin (B93849) and cross-resistance to the human cathelicidin (B612621) LL-37 in clinical isolates of Acinetobacter baumannii. nih.gov

Future Research Directions and Theoretical Perspectives on Brevinin 2dya

Elucidation of Comprehensive Action Mechanisms

While it is understood that many brevinins exert their antimicrobial effects by disrupting the cell membranes of pathogens, the precise and comprehensive mechanisms of Brevinin-2DYa are not fully elucidated. semanticscholar.orgnih.govimrpress.com Future research should focus on a multi-pronged approach to unravel its detailed mode of action. This includes investigating its interactions with specific membrane components, such as phospholipids (B1166683) and sterols, which are known to influence the activity of other antimicrobial peptides (AMPs). nih.gov

Furthermore, exploring potential intracellular targets is crucial. Some AMPs are known to translocate across the cell membrane and interfere with essential cellular processes like DNA replication, protein synthesis, or enzymatic activity. imrpress.comresearchgate.net Studies could employ advanced microscopy techniques, such as confocal and electron microscopy, to visualize the peptide's journey into and within the cell. mdpi.com Additionally, identifying specific binding partners through techniques like pull-down assays coupled with mass spectrometry could reveal novel intracellular pathways affected by this compound.

Understanding whether this compound induces cell death through apoptosis, necrosis, or other pathways, such as autophagy, is another critical area of investigation. nih.gov Assays to measure caspase activity, mitochondrial membrane potential, and the release of lactate (B86563) dehydrogenase can provide insights into the specific cell death mechanisms initiated by the peptide in both microbial and cancer cells. nih.gov

Rational Design Principles for Enhanced Selectivity and Potency

A significant hurdle in the therapeutic application of many natural AMPs is their potential cytotoxicity towards host cells. imrpress.com Rational design strategies aim to engineer this compound analogs with improved selectivity for microbial or cancer cells while minimizing harm to healthy tissues. researchgate.net This can be achieved by modulating key physicochemical properties of the peptide, including its net charge, hydrophobicity, and amphipathicity. mdpi.com

Systematic substitution of amino acid residues can be employed to fine-tune these properties. For instance, increasing the net positive charge can enhance the initial electrostatic attraction to negatively charged microbial membranes, while optimizing hydrophobicity is critical for membrane insertion and disruption. imrpress.com However, excessive hydrophobicity can also lead to increased hemolytic activity, highlighting the need for a delicate balance. mdpi.com

Structure-activity relationship (SAR) studies are instrumental in this process. By synthesizing a library of this compound analogs with specific modifications and evaluating their biological activity, researchers can identify key residues and structural motifs responsible for potency and selectivity. mdpi.comnih.gov For example, the introduction of D-amino acids or unnatural amino acids could enhance proteolytic stability, a crucial factor for in vivo applications.

Development of Advanced Delivery Systems for Research Applications (excluding human trials)

To effectively study the biological activities of this compound in complex biological systems, advanced delivery systems are required. These systems can protect the peptide from degradation, improve its solubility, and facilitate its delivery to specific research targets. For in vitro and preclinical research, various nano- and micro-carrier systems can be explored.

Liposomes and polymeric nanoparticles, for instance, can encapsulate this compound, shielding it from proteases and controlling its release. nih.govresearchgate.net The surface of these carriers can be modified with targeting ligands, such as antibodies or small molecules, to direct them to specific cell types or tissues in research models. mdpi.com

Gene delivery systems also offer a powerful tool for research. By encoding the this compound sequence within a viral or non-viral vector, sustained expression of the peptide can be achieved in cell culture or animal models. nih.govnih.gov This approach allows for the long-term study of the peptide's effects without the need for repeated administration. For instance, adeno-associated viral (AAV) vectors or lentiviral vectors could be engineered to express this compound in specific tissues to investigate its localized activity in animal models of infection or cancer. nih.gov

Exploration of Novel Biological Activities

Beyond its established antimicrobial and anticancer properties, this compound and its analogs may possess other, as-yet-undiscovered biological activities. semanticscholar.orgfrontiersin.org The diverse functions of other members of the brevinin family suggest a broader potential for this peptide. frontiersin.org

Future research could screen this compound for a range of other activities, including:

Anti-inflammatory effects: Some AMPs have demonstrated the ability to modulate the host immune response, for example, by neutralizing lipopolysaccharide (LPS) and reducing the production of pro-inflammatory cytokines. frontiersin.org

Wound healing properties: Certain peptides can promote cell migration and proliferation, accelerating the wound closure process. researchgate.net

Antiviral activity: The ability of AMPs to disrupt viral envelopes or interfere with viral replication is an area of growing interest.

High-throughput screening assays can be employed to rapidly assess the activity of this compound against a wide array of biological targets. Identifying novel activities would significantly broaden the potential research applications of this versatile peptide.

Computational Modeling and Simulation Studies in Peptide Engineering

Computational approaches are becoming increasingly indispensable in peptide engineering, offering a rational and efficient alternative to purely experimental methods. nih.govnih.gov Molecular dynamics (MD) simulations can provide detailed insights into the behavior of this compound at the atomic level. nih.gov These simulations can model the peptide's interaction with lipid bilayers, revealing how it inserts into and disrupts the membrane.

Furthermore, computational tools can be used to predict the effects of amino acid substitutions on the peptide's structure, stability, and binding affinity for its targets. chemrxiv.org This in silico analysis can guide the rational design of this compound analogs with enhanced properties, reducing the time and cost associated with synthesizing and testing large peptide libraries. rsc.org

Machine learning algorithms can also be trained on existing data from other AMPs to predict the antimicrobial and cytotoxic potential of novel this compound variants. chemrxiv.org By integrating computational modeling with experimental validation, researchers can accelerate the development of optimized this compound-based molecules for a variety of research applications.

Q & A

Q. How do post-translational modifications (PTMs) influence this compound’s functional diversity across species?

  • Methodological Answer : Use mass spectrometry to identify PTMs (e.g., glycosylation) in native peptide isolates. Compare synthetic analogs with/without modifications in functional assays. Phylogenetic analysis can correlate PTM patterns with evolutionary adaptations in host organisms .

Q. Guidelines for Methodological Rigor

  • Reproducibility : Document experimental parameters (e.g., peptide purity, solvent lot numbers) in supplemental materials .
  • Data Contradictions : Use sensitivity analysis to weigh conflicting evidence and refine hypotheses .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies and data transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.